(1-Methoxy-4-methylcyclohexyl)methanamine
Overview
Description
(1-Methoxy-4-methylcyclohexyl)methanamine, also known as methoxymethylcyclohexylamine (MMCA), is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of industry and research. It has the molecular formula C9H19NO .
Molecular Structure Analysis
The molecular structure of (1-Methoxy-4-methylcyclohexyl)methanamine can be represented by the InChI string:InChI=1S/C9H19NO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7,10H2,1-2H3
. This compound has a molecular weight of 157.25 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of (1-Methoxy-4-methylcyclohexyl)methanamine include a molecular weight of 157.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 157.146664230 g/mol . The compound has a topological polar surface area of 35.2 Ų and a heavy atom count of 11 .Scientific Research Applications
Analytical Characterization and Biological Matrices
A study by De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including compounds structurally related to (1-Methoxy-4-methylcyclohexyl)methanamine, using various analytical techniques. They developed a robust method for qualitative and quantitative analysis of these compounds in biological fluids, highlighting the importance of such compounds in forensic toxicology and analytical chemistry (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Analytical Characterizations
Wallach et al. (2016) focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, a category to which (1-Methoxy-4-methylcyclohexyl)methanamine belongs. Their research provides insights into the structural nuances of these compounds, aiding in the identification of newly emerging substances of abuse. This study underscores the relevance of these compounds in the development of new psychoactive substances and their legislative and forensic challenges (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).
Antimicrobial Activities
Research by Thomas, Adhikari, and Shetty (2010) explored the synthesis of derivatives of a compound structurally similar to (1-Methoxy-4-methylcyclohexyl)methanamine and evaluated their antimicrobial activities. This study indicates potential biomedical applications of these compounds, particularly in developing new antibacterial and antifungal agents (Thomas, Adhikari, & Shetty, 2010).
Antidepressant Potential
A review by Zawilska (2014) on methoxetamine, a compound related to (1-Methoxy-4-methylcyclohexyl)methanamine, discussed its recreational use and potential adverse effects. Importantly, it highlighted the need for research into the short- and long-term effects of such compounds, including their interaction with other drugs and potential therapeutic applications, such as rapid-acting antidepressants (Zawilska, 2014).
Asymmetric Arylation and Synthesis
Research by Yang and Xu (2010) presented a method for preparing highly enantiomerically enriched α-aryl 2- or 3-indolyl-methanamines, indicating the utility of (1-Methoxy-4-methylcyclohexyl)methanamine analogs in asymmetric synthesis and potentially in the development of new pharmaceuticals (Yang & Xu, 2010).
properties
IUPAC Name |
(1-methoxy-4-methylcyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUGKWPQTLNKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276025 | |
Record name | 1-Methoxy-4-methylcyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326487-99-4 | |
Record name | 1-Methoxy-4-methylcyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326487-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-4-methylcyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701276025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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